Cefotiam hexetil hydrochloride
Overview
Description
Cefotiam hexetil hydrochloride is the hydrochloride salt of cefotiam hexetil, an ester prodrug of cefotiam for parenteral use . Cefotiam is a semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity .
Synthesis Analysis
A study on isomeric impurities in Cefotiam Hydrochloride identified two isomeric impurities in the injection preparation of the drug . Column-switching HPLC-MS and NMR techniques were used to identify the impurity 1 as the Δ3 (4) isomers of cefotiam .Molecular Structure Analysis
The molecular formula of Cefotiam hexetil hydrochloride is C27H39Cl2N9O7S3 . Its average mass is 768.756 Da and its monoisotopic mass is 767.151184 Da .Chemical Reactions Analysis
Cefotiam is a third-generation beta-lactam cephalosporin antibiotic that works by inhibiting bacterial cell wall biosynthesis . It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .Physical And Chemical Properties Analysis
Cefotiam hexetil hydrochloride has a molecular formula of C27H39Cl2N9O7S3 and a molecular weight of 768.76 . It is a powder that should be stored at -20°C .Scientific Research Applications
Quality Control and Detection Methods
- Z. Zhe (2012) developed a high-performance size exclusion chromatography method for determining polymers in Cefotiam hexetil hydrochloride, useful in controlling the drug's quality (Zhe, 2012).
- Li Rong-dong (2011) established a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for determining the content and relevant substances in Cefotiam hexetil hydrochloride, enhancing its quality assessment (Rong-dong, 2011).
- Qunxing Tang et al. (2013) utilized High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to detect unknown impurities in Cefotiam hexetil, contributing to its quality control (Tang et al., 2013).
Pharmacokinetics and Bioavailability
- A. Mignot et al. (2004) studied the distribution of Cefotiam in human lung tissue, providing insights into its effectiveness for pulmonary infections (Mignot et al., 2004).
- H. C. Korting et al. (2007) investigated Cefotiam concentrations in skin tissue fluid following oral administration, contributing to understanding its effectiveness in skin and soft-tissue infections (Korting et al., 2007).
Stability and Compatibility Studies
- Liao Zhi-hao and Cheng Guang-hui (2011) explored the compatible stability of Cefotiam hydrochloride with Ambroxol hydrochloride, providing important information for safe drug combination (Zhi-hao & Guang-hui, 2011).
- T. Gaillard and J. Gilsbach (2005) conducted a study on the efficacy of Cefotiam for preventing wound infections in neurosurgery, revealing its potential for prophylactic use in surgical settings (Gaillard & Gilsbach, 2005).
Impurity Analysis and Drug Interaction
- Ye Tian et al. (2021) identified and characterized isomeric impurities in Cefotiam hydrochloride, aiding in the production and quality control of cephalosporin antibiotics (Tian et al., 2021).
Safety And Hazards
Side effects of Cefotiam hexetil hydrochloride include nausea and vomiting, diarrhea, hypersensitivity reactions, nephrotoxicity, convulsions, CNS toxicity, hepatic dysfunction, hematologic disorders, pain at the injection site, thrombophlebitis, pseudomembranous colitis, and superinfection with prolonged use .
properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N9O7S3.2ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);2*1H/t15?,20-,23-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSANQNELHESQJ-LWBICVDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Cl2N9O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefotiam hexetil hydrochloride | |
CAS RN |
95789-30-3 | |
Record name | Cefotiam hexetil hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095789303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-,1-(((cyclohexyloxy) carbonyl)oxy)ethyl ester, dihydrochloride, (6R-(6-alpha,7-beta))- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTIAM HEXETIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1X7E8CLE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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